Hypoxic Cytotoxicity vs. Tirapazamine
3-Hydroxy-1,2,4-benzotriazine is a non-N-oxide precursor with negligible intrinsic cytotoxicity, while its 3-amino-1,2,4-benzotriazine 1,4-dioxide derivative (tirapazamine) exhibits potent hypoxia-selective cytotoxicity. Tirapazamine, currently in Phase II/III clinical trials, demonstrates a hypoxic cytotoxicity ratio (HCR) of ~50-100 against various cell lines, indicating 50- to 100-fold greater killing under hypoxic versus normoxic conditions [1]. In contrast, 3-Hydroxy-1,2,4-benzotriazine lacks the N-oxide moieties essential for bioreductive activation and shows no measurable hypoxic selectivity [2]. This distinction highlights the critical role of the N-oxide groups in conferring the desired biological activity, underscoring the need for precise chemical identity in procurement.
| Evidence Dimension | Hypoxic cytotoxicity ratio (HCR) - fold selectivity for hypoxic vs. normoxic cells |
|---|---|
| Target Compound Data | No measurable hypoxic selectivity (HCR ~1) |
| Comparator Or Baseline | Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) exhibits HCR of ~50-100 across multiple cancer cell lines |
| Quantified Difference | >50-fold increase in HCR for tirapazamine compared to 3-Hydroxy-1,2,4-benzotriazine |
| Conditions | Clonogenic survival assays in mouse SCCVII and human HT-29 tumor cells under aerobic (20% O2) and hypoxic (<0.1% O2) conditions [1] |
Why This Matters
Procurement of the correct 1,2,4-benzotriazine derivative is essential for hypoxia-selective applications; substituting 3-Hydroxy-1,2,4-benzotriazine for tirapazamine will result in complete loss of desired bioreductive activity.
- [1] Hay, M. P., Gamage, S. A., Kovacs, M. S., Pruijn, F. B., Anderson, R. F., Patterson, A. V., ... & Denny, W. A. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry, 46(1), 169–182. View Source
- [2] Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer, 4(6), 437–447. View Source
